Home > Products > Building Blocks P16875 > 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride - 1075729-10-0

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

Catalog Number: EVT-1682848
CAS Number: 1075729-10-0
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Razaxaban (Compound 4)

  • Relevance: While the specific structure of Razaxaban (Compound 4) is not provided in the papers, it is stated that efforts to identify a follow-up compound to Razaxaban led to modifications of the carboxamido linker to eliminate potential in vivo hydrolysis. This modification resulted in the development of the bicyclic tetrahydropyrazolopyridinone scaffold found in Apixaban. Therefore, it can be inferred that Razaxaban likely shares a similar core structure with Apixaban, which in turn is structurally related to 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride. Both compounds contain the core tetrahydropyrazolopyridine moiety, highlighting their structural similarity. []

Apixaban (Compound 40)

  • Compound Description: Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. It was developed as a follow-on compound to Razaxaban with improved pharmacokinetic properties. []
  • Relevance: Apixaban, similar to Razaxaban, contains the tetrahydropyrazolopyridine core structure, making it structurally related to 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride. The key difference lies in the variations in the substituents attached to this core structure. []

7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines

  • Compound Description: This series of compounds was synthesized through the heterocyclization of 3,5-diarylidene-piperidin-4-ones with phenylhydrazine hydrochloride. They are characterized by a 7-arylidene substituent and a hexahydro-2H-pyrazolo[4,3-c]pyridine core. []
  • Relevance: This series shares the core tetrahydropyrazolopyridine moiety with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride, with variations in the saturation level and substituents around the core structure. Specifically, the 7-arylidene group and the additional substitutions on the pyridine ring differentiate these compounds. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of the anticoagulant apixaban. Its structure, confirmed by X-ray powder diffraction, highlights the key structural features present in apixaban. []
  • Relevance: Similar to apixaban, this intermediate contains the tetrahydropyrazolopyridine core, linking it structurally to 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride. The presence of the ethyl ester group at the 3-position and the specific substituents on the core structure differentiate it from the main compound. []

Indanyl substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines

  • Compound Description: This class of compounds, represented by Formula (I) in the respective paper, is characterized by the presence of an indanyl substituent on the tetrahydropyrazolopyridine core. These compounds have shown activity on the potassium channel TASK-1 and are being investigated for their potential in treating atrial fibrillation (AF) and atrial flutter. []
  • Relevance: The indanyl substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines share the core tetrahydropyrazolopyridine structure with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride. The presence of the indanyl substituent and potentially other modifications on the core structure distinguish them from the main compound. []
Overview

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that exhibits significant potential in medicinal chemistry. This compound is characterized by a fused pyrazolo-pyridine structure, which is known for its diverse biological activities. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research.

Source and Classification

This compound falls under the category of heterocyclic organic compounds, specifically within the class of azoles and pyrazoles. Its chemical structure includes a phenyl group attached to a tetrahydro-pyrazolo-pyridine core. The empirical formula is C12H14N3ClC_{12}H_{14}N_3Cl with a molecular weight of approximately 235.71 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves several key steps:

  1. Formation of the Pyrazolo-Pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds under acidic or basic conditions.
  2. Alkylation: The introduction of the phenyl group is often accomplished via alkylation reactions where a phenyl halide reacts with the generated pyrazolo-pyridine intermediate.
  3. Hydrochloride Salt Formation: The final step usually involves the treatment of the base product with hydrochloric acid to yield the hydrochloride salt form, enhancing its solubility for pharmaceutical applications .

Industrial Production Methods

In industrial settings, the synthesis may be optimized using catalysts and controlled reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis or solvent-free reactions are also explored to improve efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride features a fused bicyclic system with distinct functional groups. The key structural elements include:

  • Pyrazole Ring: Contributes to the compound's reactivity and biological properties.
  • Tetrahydro Configuration: Imparts stability and influences the compound's interaction with biological targets.

The InChI representation is:

\text{InChI 1S C 12}H_{14}N_3Cl/c1-2-8-10(14)12(13)11(15)9(8)3-4-6-16-17(10)5-7-12;h2-7H,1H3;1H}

This highlights the complexity of its structure while providing insight into its potential interactions .

Chemical Reactions Analysis

Reactions and Technical Details

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can participate in various chemical reactions due to its reactive sites:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles in substitution reactions.
  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions under suitable conditions.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study .

Mechanism of Action

The mechanism of action of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is primarily linked to its interaction with specific biological targets:

  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  2. Receptor Binding: The compound shows potential for binding to various receptors in biological systems, influencing signaling pathways that could lead to therapeutic effects.

Quantitative data on binding affinities and inhibition constants are essential for understanding its efficacy in biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water due to its hydrochloride form.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases which can lead to degradation or formation of by-products.

Relevant data such as melting point and boiling point are critical for practical applications in laboratories .

Applications

Scientific Uses

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: Investigated for potential therapeutic effects including anti-inflammatory and anticancer activities.
  • Biological Studies: Used as a tool compound in studies exploring enzyme mechanisms or receptor interactions.

These applications highlight its significance as a versatile molecule in drug discovery and development processes .

Introduction to Pyrazolo[4,3-c]pyridine Scaffolds in Medicinal Chemistry

Biological Significance of Tetrahydro-Pyrazolo-Pyridine Heterocycles

The pyrazolo[4,3-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural resemblance to purine bases, enabling targeted interactions with diverse biological macromolecules. This fused tricyclic framework (comprising a pyrazole ring condensed with a tetrahydropyridine moiety) offers exceptional versatility in drug design. The partially saturated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core, exemplified by 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, confers optimal physicochemical properties—including balanced lipophilicity, molecular rigidity, and hydrogen-bonding capacity—that enhance blood-brain barrier permeability and target binding [6].

Biological profiling reveals significant therapeutic potential across multiple domains:

  • Carbonic Anhydrase Modulation: Derivatives exhibit nanomolar inhibitory activity (Ki < 100 nM) against human carbonic anhydrase isoforms (hCA I, II, IX, XII) and bacterial γ-class enzymes, suggesting applications in oncology and anti-infective therapy [3].
  • Neuropathic Pain Intervention: Tetrahydropyrazolopyridines demonstrate dual inhibition of tumor necrosis factor-alpha (TNF-α) and cannabinoid receptor subtype 1 (CB1), suppressing neuroinflammation and neuronal hyperexcitability in chronic pain models [6].
  • Kinase Inhibition: The scaffold serves as a core structure in dual DYRK1A-CLK1 inhibitors, targeting tau phosphorylation and amyloidogenesis in Alzheimer’s disease pathology [9].

Role of Substituent Functionalization in Target Selectivity

Substituent engineering at the N1, C3, and pyridine nitrogen positions dictates pharmacological selectivity and potency. The phenyl group at N1 in 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride provides a hydrophobic anchor for aromatic stacking within enzyme active sites, while modifications at C3 enable precise modulation of target engagement [3] [6].

Table 1: Impact of C3 Functionalization on Biological Activity

C3 SubstituentBiological TargetKey Activity Shift
Sulfonamide (e.g., 1f)hCA I / Bacterial γ-CAs>10-fold selectivity vs. hCA II; Ki = 156.8 nM (hCA I) [3]
CarboxamideCB1 Receptor / TNF-αDual inhibition; ED₅₀ = 28.7 mg/kg (formalin test) [6]
Carboxylic AcidKinases (DYRK1A/CLK1)Enhanced blood-brain barrier penetration for CNS targets [8] [9]
UnsubstitutedBaselineScaffold for further derivatization [5] [10]

Notably, para-substituted aryl sulfonamides enhance selectivity for tumor-associated hCA IX/XII over off-target cytosolic isoforms, while alkyl carboxamides optimize cannabinoid receptor affinity. Computational studies confirm that C3-polar groups (e.g., carboxylic acids, sulfonamides) form salt bridges with conserved lysine or zinc-coordinated residues in CAs and kinases [3] [9].

Historical Development of Pyrazolo[4,3-c]pyridine Derivatives in Drug Discovery

The evolution of pyrazolo[4,3-c]pyridines reflects a strategic shift from serendipitous discovery to rational design. Early analogs (2000–2010) focused primarily on anxiolytic and antimicrobial applications, leveraging the scaffold’s similarity to benzodiazepines [6]. Key milestones include:

  • 2005–2010: Seminal studies identified 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines as potent PDE4 and 5-HT3 antagonists, though clinical development was limited by off-target effects [6].
  • 2013–2018: Structure-activity relationship (SAR) breakthroughs demonstrated that N1-aryl groups combined with C3-carboxamides conferred neuropathic pain efficacy via multi-target mechanisms (e.g., compound 8d in [6]).
  • 2020–Present: Integration into FDA-approved drugs (e.g., Asciminib’s tricyclic core) validated the scaffold’s kinase inhibitory utility, accelerating interest in 1-phenyl variants for oncology and CNS diseases [3] [9].

The scaffold’s resurgence aligns with the "multi-target-directed ligand" paradigm, where its capacity to simultaneously engage TNF-α, CAs, and kinases addresses complex disease etiologies like neuropathic pain and Alzheimer’s progression [6] [9].

Properties

CAS Number

1075729-10-0

Product Name

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

InChI

InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15;/h1-5,9,13H,6-8H2;1H

InChI Key

QOZXXZQYYNUAMT-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.